BenchChemオンラインストアへようこそ!

Trk-IN-1

TrkA Enzymatic Assay IC50

Trk-IN-1 is a tropomyosin-related kinase (Trk) inhibitor belonging to the pyrrolo[2,3-d]pyrimidine chemical class, originally disclosed as Example 9 in WO2012137089. Its core profile is defined by sub-10 nM potency against TrkA (IC50 = 3.7 nM) and approximately 25-fold weaker inhibition of TrkB (IC50 = 94 nM) , establishing a distinct isoform selectivity window that diverges from clinical pan-Trk inhibitors.

Molecular Formula C24H20F3N5O3
Molecular Weight 483.4 g/mol
Cat. No. B12422731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-1
Molecular FormulaC24H20F3N5O3
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC(CO)N1C=C(C2=CN=CN=C21)C(=O)C3=CC(=CN=C3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H20F3N5O3/c1-14(12-33)32-11-20(19-10-29-13-30-23(19)32)22(35)16-7-18(9-28-8-16)31-21(34)6-15-2-4-17(5-3-15)24(25,26)27/h2-5,7-11,13-14,33H,6,12H2,1H3,(H,31,34)/t14-/m0/s1
InChIKeyFFWLYMMISQUEAL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trk-IN-1 (CAS 1402438-37-2) Procurement Guide: A Pyrrolo[2,3-d]pyrimidine Tool Compound for Isoform-Selective Trk Inhibition Research


Trk-IN-1 is a tropomyosin-related kinase (Trk) inhibitor belonging to the pyrrolo[2,3-d]pyrimidine chemical class, originally disclosed as Example 9 in WO2012137089 [1]. Its core profile is defined by sub-10 nM potency against TrkA (IC50 = 3.7 nM) and approximately 25-fold weaker inhibition of TrkB (IC50 = 94 nM) , establishing a distinct isoform selectivity window that diverges from clinical pan-Trk inhibitors.

Why Trk-IN-1 Cannot Be Substituted with Clinical Pan-Trk Inhibitors or Other In-Class Research Compounds


Trk inhibitors exhibit substantial variation in isoform selectivity, kinase off-target profiles, and ATP-binding modes, rendering them non-interchangeable in experimental systems. Trk-IN-1 displays a pronounced TrkA/TrkB selectivity ratio (approximately 25-fold) and lacks documented TrkC inhibitory data, contrasting sharply with pan-Trk clinical agents such as entrectinib (TrkA IC50 ~0.1–2 nM across all three isoforms) and larotrectinib (TrkA/B/C IC50 5–11 nM) [1]. Substitution with a pan-inhibitor in a system requiring TrkA-selective pathway interrogation will confound interpretation due to concurrent TrkB/TrkC engagement [2].

Trk-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


TrkA Isoform Potency: Trk-IN-1 vs. TRK/ALK-IN-1 and TrkA-IN-1

Trk-IN-1 inhibits TrkA with an IC50 of 3.7 nM in enzymatic assays . In comparison, TRK/ALK-IN-1 exhibits a slightly lower IC50 of 2.2 nM [1], while TrkA-IN-1 displays a 27-fold weaker potency of 99 nM in a cell-based assay .

TrkA Enzymatic Assay IC50

TrkA/TrkB Selectivity Ratio: Trk-IN-1 vs. TRK II-IN-1 and Pan-Trk Clinical Inhibitors

Trk-IN-1 demonstrates a 25.4-fold selectivity for TrkA over TrkB (TrkA IC50 = 3.7 nM; TrkB IC50 = 94 nM) . In contrast, the type II inhibitor TRK II-IN-1 is essentially equipotent across TrkA, TrkB, and TrkC (IC50 range 3.3–6.4 nM) [1]. Clinical pan-Trk inhibitors larotrectinib and entrectinib also show minimal isoform selectivity (TrkA/B/C IC50 range 0.1–49 nM) [2].

Isoform Selectivity TrkA TrkB

TrkC Activity: Trk-IN-1 Absence of Data vs. Pan-Trk Inhibitors

Trk-IN-1 has no publicly disclosed IC50 value for TrkC in primary literature or authoritative databases . This contrasts with clinical pan-Trk inhibitors that potently inhibit all three isoforms: entrectinib (TrkC IC50 = 0.1–5 nM) and larotrectinib (TrkC IC50 ~5–49 nM) [1].

TrkC Isoform Selectivity Pan-Trk

Molecular Weight and Structural Differentiation: Trk-IN-1 vs. Dual TRK/ALK Inhibitors

Trk-IN-1 has a molecular weight of 483.44 g/mol (C24H20F3N5O3) . The dual TRK/ALK inhibitor TRK/ALK-IN-1 is significantly larger at 657.18 g/mol (C31H35ClF2N8O2S) [1], a 36% increase in mass that reflects additional structural elements required for ALK engagement.

Molecular Weight Chemical Structure Dual Inhibition

Trk-IN-1 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


TrkA-Specific Pathway Dissection Where TrkB/TrkC Engagement Would Confound Interpretation

Trk-IN-1's 25.4-fold selectivity for TrkA over TrkB [1] makes it the preferred tool compound for experiments requiring selective TrkA inhibition without concurrent TrkB/TrkC suppression. This contrasts with pan-Trk inhibitors like entrectinib (equipotent across all isoforms) [2] and TRK II-IN-1 (minimal selectivity) , which would simultaneously silence TrkB and TrkC signaling, complicating pathway-specific conclusions.

Head-to-Head Comparator Studies Against Clinical Pan-Trk Inhibitors in TrkA-Driven Models

With a TrkA IC50 of 3.7 nM [1], Trk-IN-1 is positioned between clinical pan-Trk inhibitors (entrectinib TrkA IC50 0.30 nM; larotrectinib 23.5 nM) [2] in terms of potency. This makes Trk-IN-1 a suitable comparator to benchmark novel TrkA inhibitors or to study the functional consequences of intermediate TrkA inhibition levels that differ from the ultra-potent clinical agents.

Pure Trk Inhibitor Studies Avoiding ALK/ROS1 Off-Target Confounding

Trk-IN-1, as a pyrrolo[2,3-d]pyrimidine derivative from WO2012137089 [1], is not described as an ALK or ROS1 inhibitor, unlike entrectinib (IC50 ALK 1.6–7 nM, ROS1 0.2–12 nM) [2] or TRK/ALK-IN-1 (IC50 ALK 9.3 nM) . In cellular or in vivo models where ALK or ROS1 signaling may influence phenotype, Trk-IN-1 offers a cleaner pharmacological probe for isolating Trk-specific effects.

Small-Molecule Pain Research Requiring TrkA-Selective Antagonism

The patent origin of Trk-IN-1 explicitly claims utility for pain indications [1]. Given the established role of TrkA-NGF signaling in pain sensitization [2], Trk-IN-1's TrkA-biased profile (3.7 nM TrkA; 94 nM TrkB) provides a research tool for interrogating NGF-TrkA pain pathways with reduced off-target TrkB modulation compared to pan-Trk inhibitors.

Quote Request

Request a Quote for Trk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.